N-cyclopentyl-3-chromanecarboxamide
Overview
Description
N-cyclopentyl-3-chromanecarboxamide is a useful research compound. Its molecular formula is C15H19NO2 and its molecular weight is 245.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 245.141578849 g/mol and the complexity rating of the compound is 299. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalysis and Chemical Synthesis :
- A study by Wang et al. (2011) demonstrated the use of palladium nanoparticles supported on mesoporous graphitic carbon nitride as a highly active and selective catalyst for the hydrogenation of phenolic compounds to cyclohexanone, an important chemical intermediate (Wang et al., 2011).
Pharmacology and Metabolism :
- Fennell et al. (2005) investigated the metabolism of acrylamide in humans, providing insights into its biotransformation and the formation of hemoglobin adducts following exposure (Fennell et al., 2005).
Advanced Material Science :
- Caldera et al. (2017) discussed the evolution of cyclodextrin-based nanosponges, highlighting their pharmaceutical applications as drug delivery systems and detailing their unique properties (Caldera et al., 2017).
- Chen et al. (2015) focused on the fabrication and characterization of a novel nanofiltration membrane, using compounds including sodium N-cyclohexylsulfamate, demonstrating its potential in water treatment and purification (Chen et al., 2015).
Supramolecular Chemistry :
- Masuda et al. (2003) explored the photoinitiated polymerization of columnar stacks of self-assembled trialkyl-1,3,5-benzenetricarboxamide derivatives, shedding light on the potential applications in nanotechnology and material science (Masuda et al., 2003).
Organic Chemistry and Drug Synthesis :
- Kissane and Maguire (2010) provided a critical review on asymmetric 1,3-dipolar cycloadditions with acrylamides, emphasizing its importance in the synthesis of stereochemically complex molecules (Kissane & Maguire, 2010).
Biomedical Applications :
- Arima, Motoyama, and Higashi (2013) discussed the development of sugar-appended polyamidoamine dendrimer conjugates with cyclodextrins, exploring their potential as cell-specific and safe carriers for DNA (Arima et al., 2013).
- Sherje et al. (2017) conducted a critical review on cyclodextrin-based nanosponges, highlighting their roles in drug delivery, diagnostics, and environmental control (Sherje et al., 2017).
Properties
IUPAC Name |
N-cyclopentyl-3,4-dihydro-2H-chromene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c17-15(16-13-6-2-3-7-13)12-9-11-5-1-4-8-14(11)18-10-12/h1,4-5,8,12-13H,2-3,6-7,9-10H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMOKIBMBRREQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CC3=CC=CC=C3OC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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